![molecular formula C12H17N3O B3389261 2-Phenyl-2-piperazin-1-ylacetamide CAS No. 923163-42-2](/img/structure/B3389261.png)
2-Phenyl-2-piperazin-1-ylacetamide
Overview
Description
2-Phenyl-2-piperazin-1-ylacetamide is a chemical compound with the CAS Number: 923163-42-2 . It has a molecular weight of 219.29 and is usually available in powder form . It is widely used in scientific research due to its versatile properties.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-Phenyl-2-piperazin-1-ylacetamide, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 2-Phenyl-2-piperazin-1-ylacetamide is C12H17N3O . The InChI Code is 1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16) .Physical And Chemical Properties Analysis
2-Phenyl-2-piperazin-1-ylacetamide is a powder at room temperature . The compound is stable under normal conditions .Scientific Research Applications
Chemical Research
2-Phenyl-2-piperazin-1-ylacetamide is a chemical compound with the CAS Number: 923163-42-2 . It is often used in chemical research due to its unique structure and properties. The compound is typically stored at room temperature and comes in a powder form .
Drug Design and Synthesis
This compound can be used in the design and synthesis of new drugs. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Although this is not exactly the same compound, it shows how similar structures can be used in drug design.
Acetylcholinesterase Inhibitors
The compound has been studied as a potential acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are drugs that prevent the breakdown of acetylcholine, a neurotransmitter that sends signals in the nervous system. These inhibitors are used to treat diseases like Alzheimer’s and myasthenia gravis .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, such as monoacylglycerol lipase (magl) and acetylcholinesterase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been found to influence pathways associated with the degradation of endocannabinoids and the regulation of acetylcholine , which are critical for various physiological processes.
Result of Action
Related compounds have been found to inhibit magl and acetylcholinesterase , potentially leading to changes in endocannabinoid and acetylcholine levels, respectively.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-phenyl-2-piperazin-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGYTPUYLFVJCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperazin-1-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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